molecular formula C5H5Br2N3O2 B1317619 methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate CAS No. 1240572-21-7

methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B1317619
CAS No.: 1240572-21-7
M. Wt: 298.92 g/mol
InChI Key: YHDKZDTYFKEFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Triazole Chemistry

Triazoles are five-membered aromatic heterocycles containing three nitrogen atoms and two carbon atoms. Their structural versatility arises from two isomeric forms: 1,2,3-triazole (vicinal nitrogen atoms) and 1,2,4-triazole (non-adjacent nitrogen atoms). These compounds exhibit aromaticity due to delocalized 6π electrons, enabling participation in hydrogen bonding, π-π stacking, and coordination chemistry. The electron-deficient nature of triazole carbons makes them reactive toward nucleophilic substitution, while nitrogen atoms facilitate electrophilic interactions.

Table 1: Key Properties of Triazole Isomers

Property 1,2,3-Triazole 1,2,4-Triazole
Aromatic stabilization 30–35 kcal/mol 28–32 kcal/mol
pKa (protonated form) ~2.5 2.45 (1,2,4-triazolium)
Common synthesis route Huisgen cycloaddition Pellizzari/Einhorn-Brunner reactions
Bioactivity Antiviral, antifungal Anticancer, antibacterial

Classification and Significance of 1,2,4-Triazoles

1,2,4-Triazoles are classified as π-excessive heterocycles with distinct pharmacological and industrial applications:

  • Medicinal chemistry : Core structure in antifungal agents (e.g., fluconazole), anticancer drugs (e.g., letrozole), and antibacterial hybrids.
  • Coordination chemistry : Act as ligands for transition metals (e.g., Ru, Cu) due to lone pairs on N1 and N2.
  • Materials science : Used in ionic liquids, polymers, and corrosion inhibitors.

The tautomerism between 1H- and 4H-1,2,4-triazole forms influences reactivity. For example, the 1H tautomer dominates in solution, enabling regioselective functionalization at N1.

Historical Development of Dibromo-Triazole Derivatives

Brominated triazoles emerged as key intermediates in the late 20th century, driven by the need for halogenated bioactive compounds:

  • Early synthesis : Initial routes involved direct bromination of 1,2,4-triazole using Br₂ or N-bromosuccinimide (NBS) in acetic acid. These methods suffered from poor regiocontrol, yielding mixtures of 3-bromo and 3,5-dibromo products.
  • Modern advances : Catalytic desymmetrization of 3,5-dibromo-1,2,4-triazole (CAS 7411-23-6) enabled selective alkylation. For example, Davenport et al. (2023) achieved 59% yield in a scalable route using tert-butyl bromoacetate and palladium catalysis.

Table 2: Synthetic Routes to 3,5-Dibromo-1,2,4-Triazole Derivatives

Method Reagents/Conditions Yield Reference
Direct bromination Br₂, CH₃COOH, 80°C 45–60%
NBS-mediated NBS, CH₂Cl₂, RT 55%
Desymmetrization t-butyl bromoacetate, Pd catalysis 59%

Bromine atoms enhance lipophilicity and electrophilicity , improving membrane permeability in bioactive compounds.

Introduction to Functionalized Triazole Acetates

Methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate (CAS 1240572-21-7) represents a functionally rich triazole derivative:

  • Structure : Features a 1,2,4-triazole core with bromine at C3/C5 and a methyl acetate group at N1.
  • Synthetic utility : The acetate group acts as a leaving group, enabling nucleophilic substitution (e.g., amidation, ester hydrolysis).
  • Applications :
    • Pharmaceutical intermediates : Used in CXCR3 antagonists (e.g., ACT-777991).
    • Antifungal agents : Bromine atoms enhance binding to fungal cytochrome P450 enzymes.

Table 3: Key Reactions of this compound

Reaction Type Conditions Product
Nucleophilic substitution NaN₃, DMF, 60°C Azide derivatives
Hydrolysis NaOH, H₂O/THF Carboxylic acid analogs
Cross-coupling Pd(PPh₃)₄, aryl boronic acids Biaryl-triazole hybrids

The compound’s versatility underscores its role in diversifying triazole-based pharmacophores and materials.

Properties

IUPAC Name

methyl 2-(3,5-dibromo-1,2,4-triazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2N3O2/c1-12-3(11)2-10-5(7)8-4(6)9-10/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDKZDTYFKEFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=NC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 1H-1,2,4-triazole

  • Reagents and Conditions: Bromination is typically performed using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent. Solvents such as acetic acid or dichloromethane are commonly employed to facilitate the reaction.
  • Mechanism: Electrophilic bromination occurs selectively at the 3 and 5 positions of the triazole ring due to the electron density distribution.
  • Outcome: This step yields 3,5-dibromo-1H-1,2,4-triazole with high regioselectivity and purity, which serves as the key intermediate for subsequent alkylation.

Alkylation with Methyl Bromoacetate

  • Reagents and Conditions: The alkylation involves reacting 3,5-dibromo-1H-1,2,4-triazole with methyl bromoacetate in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity and solubility.
  • Procedure:
    • The triazole is first deprotonated by the base at low temperature (0–5 °C) to form the triazolide anion.
    • Methyl bromoacetate is then added dropwise, and the mixture is stirred at room temperature or slightly elevated temperatures (up to 40 °C) for several hours (typically overnight).
  • Purification: After reaction completion, the mixture is quenched with water, extracted with ethyl acetate, dried over sodium sulfate or magnesium sulfate, and purified by column chromatography or recrystallization to isolate the target compound.

Alternative Alkylating Agents and Conditions

  • Other alkylating agents such as 2-methoxyethyl methanesulfonate or 3-(bromomethyl)-3-methyloxetane have been used to introduce different alkyl groups on the triazole nitrogen, demonstrating the versatility of the alkylation step.
  • Reaction yields vary depending on the alkylating agent and conditions, with reported yields ranging from 58% to over 98% under optimized conditions.
Step Reagents/Conditions Yield (%) Notes
Bromination 1H-1,2,4-triazole + Br2 or NBS in acetic acid High Selective dibromination at 3,5-positions
Alkylation (standard) 3,5-dibromo-1H-1,2,4-triazole + methyl bromoacetate + NaH in DMF, 0–5 °C to RT, overnight 58–98.5 Base deprotonation followed by alkylation; purification by column chromatography
Alkylation (alternative) 3,5-dibromo-1H-1,2,4-triazole + 2-methoxyethyl methanesulfonate + NaH in DMF, RT, 15 h 58 Alternative alkylating agent, similar procedure
Alkylation (alternative) 3,5-dibromo-1H-1,2,4-triazole + 3-(bromomethyl)-3-methyloxetane + NaH in DMF, 40 °C, overnight 98.5 High yield with different alkyl group
Alkylation (potassium carbonate) 3,5-dibromo-1H-1,2,4-triazole + 3-iodotetrahydrofuran + K2CO3 in DMF, 120 °C, sealed tube 94.6 High temperature and sealed conditions improve yield
  • The use of sodium hydride as a base is critical for efficient deprotonation of the triazole nitrogen, enabling nucleophilic substitution with alkyl halides or sulfonates.
  • Polar aprotic solvents such as DMF and DMSO enhance the nucleophilicity of the triazolide anion and solubilize both reactants, improving reaction rates and yields.
  • Temperature control is important: initial low temperatures prevent side reactions during deprotonation, while moderate heating during alkylation promotes completion.
  • Purification by column chromatography using silica gel and gradient elution with ethyl acetate/n-heptane mixtures yields high-purity products.
  • Alternative alkylating agents allow structural diversification, which is valuable for tuning biological activity.
  • Industrial scale-up involves continuous flow reactors for bromination and alkylation to maintain consistent quality and yield.

The preparation of methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is well-established through bromination of 1H-1,2,4-triazole followed by alkylation with methyl bromoacetate or related alkylating agents under basic conditions. The choice of base, solvent, temperature, and alkylating agent significantly influences the yield and purity. The methods described are supported by multiple research reports and patent literature, providing a robust foundation for both laboratory synthesis and industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The triazole ring can be oxidized under strong oxidative conditions, leading to the formation of triazole N-oxides.

    Reduction: The compound can be reduced to remove the bromine atoms, yielding a less substituted triazole derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like ethanol or DMF.

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Nucleophilic Substitution: Substituted triazoles with various functional groups.

    Oxidation: Triazole N-oxides.

    Reduction: De-brominated triazole derivatives.

Scientific Research Applications

Methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex triazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of antifungal and anticancer agents.

    Industry: Utilized in the production of agrochemicals and as a building block in material science for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate involves its interaction with biological targets, primarily through the triazole ring. The triazole ring can form hydrogen bonds and π-π interactions with various enzymes and receptors, modulating their activity. The bromine atoms enhance the compound’s reactivity, allowing it to participate in covalent bonding with nucleophilic sites on proteins and other biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Reactivity References
This compound C₅H₅Br₂N₃O₂ 285.9 Bromine at 3,5 positions; methyl ester Suzuki coupling, drug intermediates
(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic acid C₄H₃Br₂N₃O₂ 284.9 Carboxylic acid form (no ester) Precursor for ester derivatives
Methyl 4-(3,5-dibromo-1H-1,2,4-triazol-1-yl)benzoate C₁₀H₇Br₂N₃O₂ 369.0 Benzoate substituent instead of acetate Metal-mediated coupling reactions
tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate C₉H₁₃Br₂N₃O₂ 341.0 Bulkier tert-butyl ester group Enhanced lipophilicity, specialized storage
Methyl 2-(1H-1,2,4-triazol-1-yl)acetate C₅H₇N₃O₂ 141.1 No bromine substituents Simpler syntheses, lower reactivity

Pharmacological and Agrochemical Relevance

  • Biological Activity : Brominated triazoles are associated with enhanced bioactivity due to increased lipophilicity and target-binding affinity. For instance, triazole derivatives are metabolites of fungicides like myclobutanil .

Physicochemical Properties

  • Solubility : The methyl ester group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the carboxylic acid form .
  • Stability : Bromine atoms increase molecular weight and may enhance photostability, though light-sensitive storage is recommended for analogs like tert-butyl esters .

Biological Activity

Methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is a compound belonging to the triazole class, notable for its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a triazole ring with two bromine substituents at the 3 and 5 positions and an acetate group. The synthesis typically involves:

  • Formation of 3,5-dibromo-1H-1,2,4-triazole : This is achieved through bromination of 1H-1,2,4-triazole using bromine or N-bromosuccinimide in solvents like acetic acid.
  • Alkylation : The dibrominated triazole is alkylated with methyl bromoacetate in the presence of bases such as sodium hydride or potassium carbonate in polar aprotic solvents like DMF or DMSO.

Antifungal Properties

This compound exhibits significant antifungal activity. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis, which is critical for fungal cell membrane integrity. Studies indicate that the presence of bromine enhances the lipophilicity and membrane permeability of the compound.

Antimicrobial Effects

Research has shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes.

Study 1: Antifungal Efficacy

In a controlled study evaluating antifungal activity against Candida albicans, this compound demonstrated an IC50 value of 12 µg/mL, indicating potent antifungal properties compared to other triazole derivatives which had higher IC50 values .

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial activity against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli, showcasing its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameAntifungal ActivityAntimicrobial ActivityUnique Features
This compoundHighModerateTwo bromine atoms enhance efficacy
Ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetateModerateLowSimilar structure but less potent
Methyl 3-bromo-1H-1,2,4-triazoleLowLowContains only one bromine atom

Applications in Medicine and Agriculture

This compound is being explored for its potential as a pharmacophore in drug design targeting fungal infections and certain cancers. Its unique chemical structure allows for modifications that can enhance its biological activity and specificity.

In agriculture, this compound may serve as a fungicide due to its antifungal properties. The ability to inhibit key enzymes in fungi makes it a candidate for developing new agricultural treatments that are effective yet environmentally friendly.

Q & A

Q. What are the optimal synthetic routes for methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

  • Step 1: Start with 3,5-dibromo-1H-1,2,4-triazole (precursor synthesis as in ).
  • Step 2: React with methyl bromoacetate under reflux in ethanol/DMSO with a base (e.g., DIPEA or NaH) to introduce the acetate group. Adjust reaction time (8–18 hours) and solvent polarity to optimize yield .
  • Critical Parameters: Prolonged reflux in DMSO improves substitution efficiency but may degrade thermally sensitive intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC Analysis: Use a C18 column with a methanol/water mobile phase (70:30) to assess purity (>98% by area normalization) .
  • Spectroscopic Confirmation:
    • 1H NMR (DMSO-d6): Look for ester methyl protons (~δ 3.7 ppm) and triazole proton absence (due to bromine substitution) .
    • Mass Spectrometry: Confirm molecular ion [M+H]+ at m/z 323.8 (calculated for C₅H₅Br₂N₃O₂) .

Q. What safety protocols are critical when handling brominated triazole derivatives?

Methodological Answer:

  • PPE: Use nitrile gloves, fume hoods, and eye protection.
  • Storage: Keep in airtight containers at –20°C to prevent bromine displacement reactions .
  • Waste Disposal: Neutralize with 10% sodium bicarbonate before incineration to avoid environmental release of brominated byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for brominated triazoles?

Methodological Answer:

  • Control Variables: Standardize assay conditions (e.g., bacterial strain, solvent/DMSO concentration) to minimize variability .
  • Mechanistic Studies: Use in silico docking (e.g., AutoDock Vina) to compare binding affinities of methyl acetate vs. ethyl ester analogs, which may explain potency differences .
  • Data Validation: Replicate conflicting studies using identical compound batches (verified by HPLC and NMR) .

Q. What strategies optimize the compound’s stability in aqueous media for pharmacokinetic studies?

Methodological Answer:

  • pH Adjustment: Maintain pH 6–7 to slow ester hydrolysis.
  • Lyophilization: Formulate as a lyophilized powder with trehalose (1:1 w/w) to enhance shelf life .
  • Degradation Monitoring: Use LC-MS to track hydrolysis products (e.g., free triazole and acetic acid) over 24-hour incubations .

Q. How does substituent positioning on the triazole ring affect antimicrobial activity?

Methodological Answer:

  • SAR Analysis: Compare MIC values of methyl acetate derivatives against S. aureus and E. coli with analogs bearing nitro or hydroxy groups at the 3,5-positions.
    • Key Finding: Bromine atoms enhance membrane permeability, while the acetate group reduces cytotoxicity (IC₅₀ > 50 µM in HEK293 cells) .
  • Experimental Design: Use checkerboard assays to evaluate synergism with β-lactams .

Q. What advanced techniques validate environmental toxicity of this compound?

Methodological Answer:

  • Aquatic Toxicity Testing: Follow OECD Guideline 202 (Daphnia magna 48-hour immobilization test).
    • EC₅₀: Reported at 2.5 mg/L due to bioaccumulation of brominated metabolites .
  • Soil Degradation: Conduct microcosm studies with GC-MS to track half-life (t₁/₂ ~14 days in loamy soil) .

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies (e.g., 65% vs. 85%)?

Root Cause:

  • Solvent Effects: DMSO increases reactivity but may form sulfoxide byproducts, reducing yield .
  • Catalyst Choice: NaH () vs. DIPEA () alters reaction kinetics.
    Resolution: Use a design-of-experiments (DoE) approach to test solvent/base combinations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.